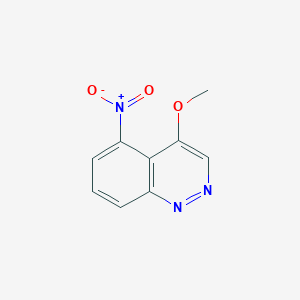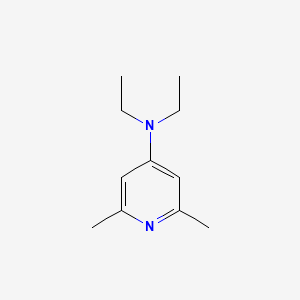
N,N-diethyl-2,6-dimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2,6-dimethylpyridin-4-amine: is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, characterized by the presence of diethyl and dimethyl groups attached to the nitrogen and carbon atoms of the pyridine ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination of Halopyridines: One common method involves the amination of 2,6-dimethyl-4-halopyridines with diethylamine.
One-Pot Synthesis: Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-diethyl-2,6-dimethylpyridin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Oxidation: Products may include pyridine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-diethyl-2,6-dimethylpyridin-4-amine is used as a nucleophilic catalyst in various organic reactions, including esterifications, acylations, and the Baylis-Hillman reaction .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules.
Industry: In the industrial sector, it is used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-2,6-dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
N,N-dimethyl-4-aminopyridine: Similar in structure but with dimethyl groups instead of diethyl groups.
2,6-dimethyl-4-aminopyridine: Lacks the diethyl groups, making it less sterically hindered.
4-dimethylaminopyridine: A commonly used nucleophilic catalyst with similar applications.
Uniqueness: N,N-diethyl-2,6-dimethylpyridin-4-amine is unique due to the presence of both diethyl and dimethyl groups, which confer distinct steric and electronic properties. These properties make it a versatile catalyst and reagent in various chemical reactions.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
N,N-diethyl-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H18N2/c1-5-13(6-2)11-7-9(3)12-10(4)8-11/h7-8H,5-6H2,1-4H3 |
Clé InChI |
DAUGTARFQMUTKJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=NC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


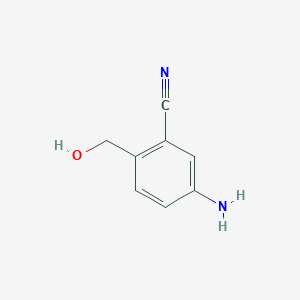
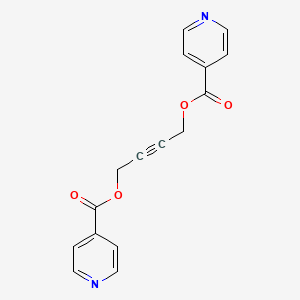
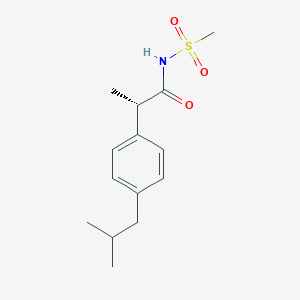
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
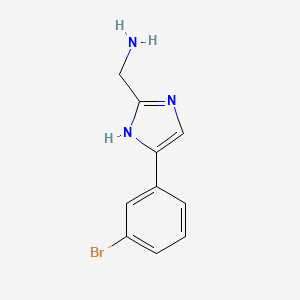
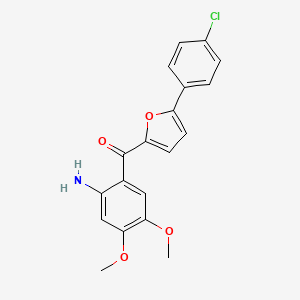
![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
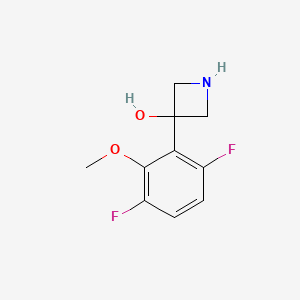
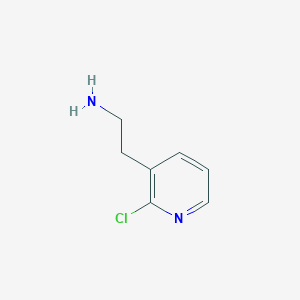
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
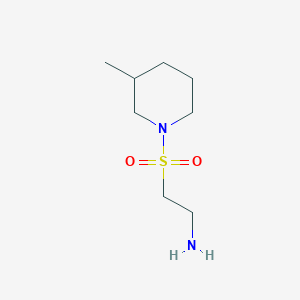
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)
